4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1797988-97-6
VCID: VC2726780
InChI: InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24)
SMILES: C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C16H10F4N4
Molecular Weight: 334.27 g/mol

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

CAS No.: 1797988-97-6

Cat. No.: VC2726780

Molecular Formula: C16H10F4N4

Molecular Weight: 334.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine - 1797988-97-6

Specification

CAS No. 1797988-97-6
Molecular Formula C16H10F4N4
Molecular Weight 334.27 g/mol
IUPAC Name 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24)
Standard InChI Key ZYOOKSLOKIESNW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is characterized by a 1,3,5-triazine core substituted with a 3-fluorophenyl group at position 4 and a [3-(trifluoromethyl)phenyl]amino group at position 2 . The compound was first recorded in chemical databases in July 2014, with its most recent modification date being February 22, 2025 . This molecule represents an important member of the substituted 4-Aryl-N-phenyl-1,3,5-triazin-2-amines family, compounds that have garnered significant interest in pharmaceutical research and development .

Physical and Chemical Properties

The physical and chemical properties of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine are instrumental in determining its biological activity, pharmacokinetic behavior, and potential therapeutic applications. The compound's key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

PropertyValue
Molecular FormulaC16H10F4N4
Molecular Weight334.27 g/mol
XLogP3-AA4.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count3

The relatively high XLogP3-AA value of 4.5 indicates considerable lipophilicity, suggesting good membrane permeability but potentially limited water solubility . This property is particularly relevant for its pharmacokinetic profile and bioavailability. The presence of one hydrogen bond donor and eight hydrogen bond acceptors suggests the compound has significant potential for molecular recognition and target binding through hydrogen bonding interactions .

Structural Identifiers

For research purposes and database referencing, 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is associated with several unique identifiers that enable precise chemical identification:

Table 2: Structural Identifiers for 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Identifier TypeValue
PubChem CID75176354
InChIInChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24)
InChIKeyZYOOKSLOKIESNW-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically follows established methodologies for preparing substituted 1,3,5-triazine derivatives. Based on synthetic approaches for related compounds, preparation generally involves a multi-step process starting with cyanuric chloride as the key precursor .

Purification Methods

Purification of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine likely employs standard techniques used for similar compounds:

  • Column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

  • Recrystallization from suitable solvents

  • Preparative HPLC for high-purity requirements

The yield of similar triazine derivatives typically ranges from moderate to good (42-82%), as observed with related compounds .

Biological Activity and Pharmacological Significance

Mechanism of Action in Cellular Pathways

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine belongs to a compound class that has demonstrated potential activity as cyclin-dependent kinase (CDK) inhibitors . CDKs are key regulatory proteins that control the cell division cycle and gene transcription:

  • Cell cycle CDKs (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclinE, CDK4/cyclinD, and CDK6/cyclinD) are activated sequentially to drive cells through the division cycle

  • Transcriptional CDKs (CDK9/cyclin T and CDK7/cyclin H) regulate RNA polymerase II activity through phosphorylation of its carboxy-terminal domain

The structural features of this compound may enable it to interact with the ATP-binding pocket of CDKs, potentially inhibiting their activity and disrupting cell cycle progression or transcriptional regulation.

Structure-Activity Relationships

The specific structural elements of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine contribute to its biological activity profile:

  • The triazine core provides a rigid scaffold that positions substituents optimally for target interaction

  • The 3-fluorophenyl group may enhance binding affinity through π-π interactions with aromatic residues in target proteins

  • The trifluoromethyl group increases lipophilicity and metabolic stability, potentially improving pharmacokinetic properties

  • The secondary amine linkage serves as a hydrogen bond donor, facilitating specific interactions with target proteins

These structure-activity relationships are consistent with observations from related triazine derivatives that have shown promising biological activities .

Analytical Characterization Methods

Spectroscopic Techniques

Comprehensive characterization of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the aromatic protons of the fluorophenyl and trifluoromethylphenyl groups

    • ¹³C NMR confirms the carbon framework, including the characteristic signals of the triazine core

    • ¹⁹F NMR offers specific insights into the fluorine environments, distinguishing between the fluorine in the fluorophenyl group and those in the trifluoromethyl group

  • Mass Spectrometry:

    • Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a molecular ion peak at m/z 335.1 [M+H]⁺, consistent with the molecular formula C16H10F4N4

    • Characteristic fragmentation patterns would provide structural confirmation

  • Infrared Spectroscopy:

    • Expected to show characteristic absorptions for N-H stretching, C=N stretching in the triazine ring, and C-F stretching frequencies

Chromatographic Analysis

For purity assessment and quality control, chromatographic methods are essential:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • LC-MS for combined chromatographic separation and mass identification

X-ray Crystallography

X-ray crystallography would provide definitive three-dimensional structural information, including bond angles, bond lengths, and molecular packing in the crystalline state. This technique is particularly valuable for confirming the precise spatial arrangement of the fluorophenyl and trifluoromethylphenyl substituents relative to the triazine core.

Comparative Analysis with Related Compounds

Structural Variations and Their Impact

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can be compared with structurally related triazine derivatives to understand how specific modifications influence physicochemical and biological properties:

Table 3: Comparison with Related Triazine Derivatives

CompoundStructural DifferencePotential Impact on Properties
N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amineDifferent position of trifluoromethyl group (para vs. meta); chloro substituents instead of fluorophenylAltered electronic distribution; different reactivity profile; potentially different binding mode with biological targets
4-(4-hydroxyphenyl)-N-phenyl-1,3,5-triazin-2-amine derivativesHydroxyphenyl instead of fluorophenyl; unsubstituted phenyl instead of trifluoromethylphenylDifferent hydrogen bonding capabilities; reduced lipophilicity; altered metabolic stability
4-(3,5-difluoro-4-hydroxyphenyl) triazine derivativesAdditional fluorine and hydroxyl substituentsEnhanced hydrogen bonding; potentially improved binding affinity to specific targets

Physicochemical Property Relationships

The specific structural features of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine directly influence its physicochemical properties:

  • The XLogP3-AA value of 4.5 is consistent with the presence of fluorine atoms and aromatic rings, contributing to the compound's lipophilicity

  • The single hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (triazine nitrogens) create a specific pharmacophore pattern

  • The moderate number of rotatable bonds (3) suggests a balance between conformational flexibility and rigidity, which may be advantageous for target binding

Current Research Directions and Future Perspectives

Recent Advances in Triazine Chemistry

Current research involving triazine derivatives similar to 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine focuses on several areas:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel biological targets beyond traditional applications

  • Detailed structure-activity relationship studies to optimize therapeutic efficacy

  • Investigation of photoactive and electroactive properties for material science applications

Challenges in Development and Application

Several challenges remain in the full characterization and utilization of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine:

  • Limited water solubility due to high lipophilicity (XLogP3-AA of 4.5) , potentially affecting bioavailability

  • Optimization of synthetic routes to improve yields and reduce environmental impact

  • Comprehensive evaluation of potential off-target effects

  • Development of appropriate formulation strategies to overcome physicochemical limitations

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